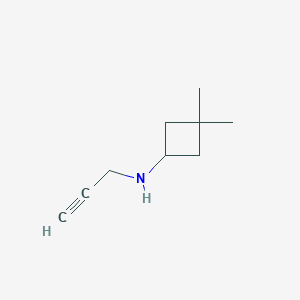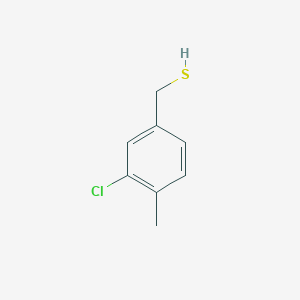
(3-Chloro-4-methylphenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9ClS It is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)methanethiol typically involves the reaction of 3-chloro-4-methylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Chloro-4-methylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chloro group can be reduced to a methyl group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: 4-methylphenylmethanethiol.
Substitution: Various substituted benzyl thiols.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-methylphenyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chloro group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (3-Chloro-4-methoxyphenyl)methanethiol
- (3-Chloro-4-methylphenyl)isocyanate
- (3-Chloro-4-methylphenyl)amine
Comparison: (3-Chloro-4-methylphenyl)methanethiol is unique due to the presence of both a thiol and a chloro group, which confer distinct chemical reactivity and biological activity. Compared to (3-Chloro-4-methoxyphenyl)methanethiol, it has a thiol group instead of a methoxy group, leading to different reactivity and applications. The isocyanate and amine derivatives have different functional groups, resulting in varied chemical behavior and uses.
Eigenschaften
Molekularformel |
C8H9ClS |
|---|---|
Molekulargewicht |
172.68 g/mol |
IUPAC-Name |
(3-chloro-4-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9ClS/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
VMANRQYASMJPTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CS)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


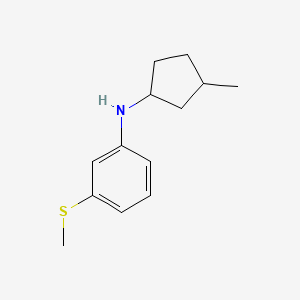
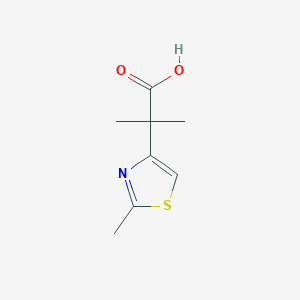
![2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one](/img/structure/B13300357.png)
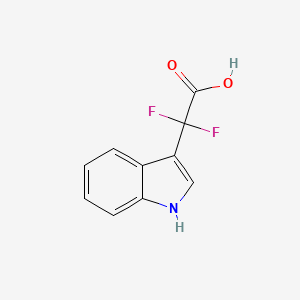
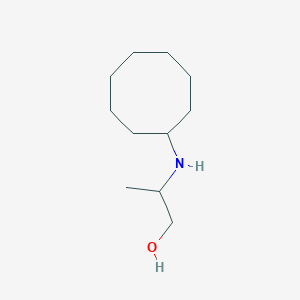
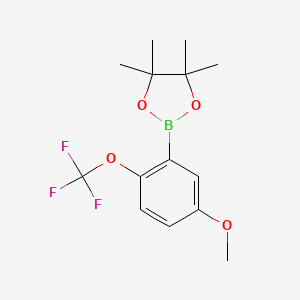
![N-[3-(dimethylamino)propyl]furan-2-carboxamide](/img/structure/B13300395.png)
![8,8-Dimethyl-2-azaspiro[4.5]decane](/img/structure/B13300398.png)
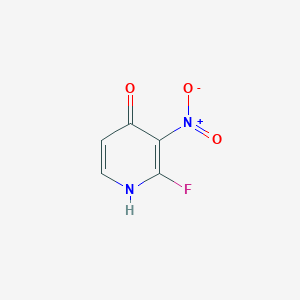
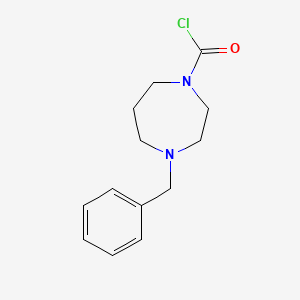
amine](/img/structure/B13300409.png)


